molecular formula C18H26N2O3S2 B2451729 2-(benzylthio)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide CAS No. 1235080-33-7

2-(benzylthio)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2451729
CAS No.: 1235080-33-7
M. Wt: 382.54
InChI Key: FIMIXTCBKHFXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzylthio group, a cyclopropylsulfonyl group, and a piperidinylmethyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzylthio group, followed by the introduction of the cyclopropylsulfonyl group, and finally, the attachment of the piperidinylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(benzylthio)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylthio group may interact with proteins or enzymes, modulating their activity. The cyclopropylsulfonyl group could influence the compound’s binding affinity and specificity, while the piperidinylmethyl group may affect its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide
  • This compound analogs : Compounds with similar structures but different functional groups.
  • Other benzylthio compounds : Molecules containing the benzylthio group but with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S2/c21-18(14-24-13-16-4-2-1-3-5-16)19-12-15-8-10-20(11-9-15)25(22,23)17-6-7-17/h1-5,15,17H,6-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMIXTCBKHFXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.